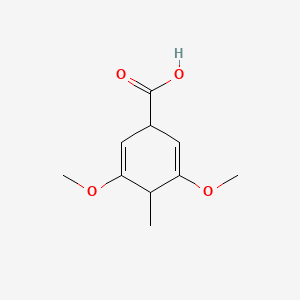
2-Ethenylhepta-4,6-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylhepta-4,6-dienoic acid is a chemical compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylhepta-4,6-dienoic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using commercially available reagents. The process may include steps such as catalytic hydrogenation, oxidation, and esterification, followed by purification techniques like distillation and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenylhepta-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
2-Ethenylhepta-4,6-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethenylhepta-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that participate in further chemical transformations . The compound’s conjugated diene system allows it to undergo cycloaddition reactions, forming cyclic structures that are important in various biological and chemical processes.
Comparación Con Compuestos Similares
2-Ethenylhepta-4,6-dienoic acid can be compared with other similar compounds, such as:
2-Methylbutanoic acid: This compound has a similar carboxylic acid functional group but lacks the conjugated diene system.
2,4-Dienamides: These compounds share the conjugated diene system but differ in their functional groups and overall structure.
Uniqueness: The uniqueness of this compound lies in its combination of a conjugated diene system and a carboxylic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
61097-40-3 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-ethenylhepta-4,6-dienoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6,8H,1-2,7H2,(H,10,11) |
Clave InChI |
IBJQLTDPEXCBLI-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CCC(C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
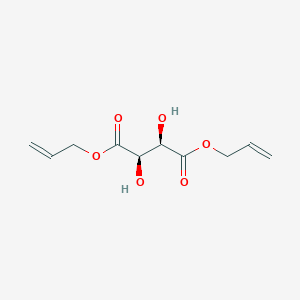
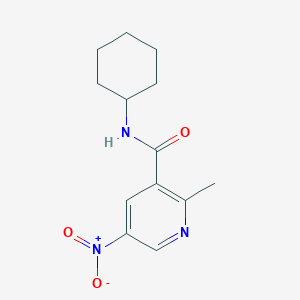
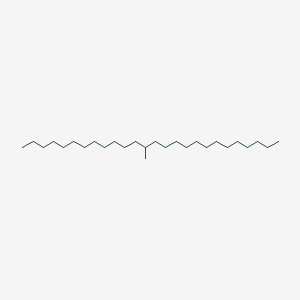
![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)

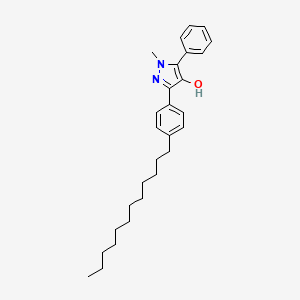

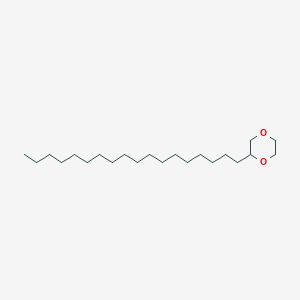
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
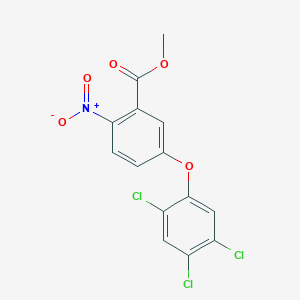
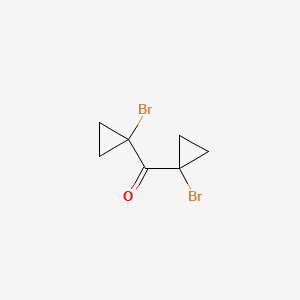
![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
